6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with substituents at positions 3 and 4. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a class of molecules known for diverse pharmacological applications, including antifungal, antibacterial, and antiproliferative activities .
Properties
IUPAC Name |
6-benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-17-9-5-4-8-16(17)19-22-21-18-11-10-15(13-23(18)19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFXJOSQMZQWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with benzyl isocyanide and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridines .
Scientific Research Applications
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Preliminary studies suggest that it may possess anticancer and antimicrobial properties, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Bromine Substituents (e.g., 6-bromo analogues) increase molecular weight and reactivity, making them versatile intermediates for cross-coupling reactions .
- Polar Groups (e.g., methoxy or benzyloxy) improve aqueous solubility but may reduce membrane permeability .
Physicochemical Properties
- Stability : Bromine-substituted derivatives (e.g., 6-bromo-3-cyclopropyl) may exhibit lower photostability due to C-Br bond reactivity .
Biological Activity
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a triazole ring fused to a pyridine ring, along with benzyl and chlorophenyl substituents. Its synthesis and biological implications are of significant interest for drug discovery and development.
- IUPAC Name : this compound
- Molecular Formula : C19H14ClN3
- CAS Number : 745826-93-1
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-chlorobenzylamine with benzyl isocyanide and 2-cyanopyridine in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. The compound has been shown to inhibit certain kinases involved in cell proliferation. For instance, it may target c-Met kinases, which are implicated in various cancers .
In a study assessing structure-activity relationships (SAR), derivatives of triazolopyridines demonstrated significant inhibition against cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it can inhibit the growth of several bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. In particular, some derivatives have demonstrated comparable potency to established COX inhibitors like celecoxib .
The mechanism of action primarily involves binding to the active sites of target enzymes or receptors. This binding inhibits their activity and disrupts various biochemical pathways essential for cell survival and proliferation. For example, inhibition of kinases can lead to reduced cell growth in cancerous tissues .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity : In a study involving lung cancer cell lines, derivatives showed IC50 values ranging from 0.005 µM to 0.5 µM against c-Met kinases .
- Antimicrobial Efficacy : A series of tests on Gram-positive and Gram-negative bacteria revealed that some derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
